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6-Methoxyazepan-3-ol

Cat. No.: B12984257
M. Wt: 145.20 g/mol
InChI Key: ASMOUEQVORCHQB-UHFFFAOYSA-N
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Description

Contextual Significance of Seven-Membered Saturated Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry Scaffolds

Seven-membered saturated nitrogen heterocycles, known as azepanes, represent a crucial class of compounds in both organic synthesis and medicinal chemistry. nih.gov Their structural complexity and synthetic accessibility have made them attractive scaffolds for the development of novel therapeutic agents. nih.govpsu.edu The azepane motif is found in a variety of biologically active molecules and natural products, and its presence can significantly influence a compound's pharmacological profile. nih.gov The non-planar, flexible conformation of the seven-membered ring allows for diverse three-dimensional arrangements of substituents, which can be advantageous for optimizing interactions with biological targets. Consequently, the development of synthetic methodologies to access functionalized azepanes is an area of active research. nih.govpsu.edu

The significance of azepanes in medicinal chemistry is underscored by their incorporation into a range of therapeutic agents. whiterose.ac.ukresearchgate.net For instance, derivatives of the azepane ring are being investigated for their potential in treating neuropsychiatric disorders due to their ability to interact with monoamine transporters. whiterose.ac.ukresearchgate.net Furthermore, the azepane scaffold has been identified as a key component in the design of potent and selective enzyme inhibitors. The inherent stereochemistry and conformational flexibility of the azepane ring can be exploited to achieve high binding affinity and selectivity for a given target.

Overview of Azepane Ring System Architectures and their Research Landscape

The research landscape of azepane ring systems is broad and varied, encompassing a wide array of synthetic strategies and applications. The construction of the seven-membered ring can be challenging due to entropic and enthalpic factors, which has spurred the development of innovative synthetic methods. nih.gov These methods include ring-closing metathesis, ring expansion of smaller nitrogen heterocycles, and intramolecular cyclization reactions. nih.gov The ability to introduce substituents at various positions around the azepane ring with stereochemical control is a key focus of current research, as this allows for the fine-tuning of a molecule's properties. researchgate.net

Bicyclic and spirocyclic azepane architectures have also garnered considerable attention, as these more rigid structures can provide a higher degree of pre-organization for binding to biological targets. The exploration of the chemical space occupied by azepane derivatives continues to expand, with researchers investigating novel substitution patterns and fusion to other ring systems to create libraries of diverse compounds for biological screening. whiterose.ac.ukresearchgate.net

General Introduction to Azepanols as a Subclass of Azepanes

Azepanols, which are azepane rings bearing one or more hydroxyl groups, represent an important subclass of these seven-membered heterocycles. The presence of the hydroxyl group not only introduces a site for further functionalization but also significantly impacts the molecule's polarity and potential for hydrogen bonding. These characteristics are crucial for influencing a compound's solubility, membrane permeability, and interactions with biological macromolecules.

The position and stereochemistry of the hydroxyl group on the azepane ring can have a profound effect on the molecule's biological activity. For example, polyhydroxylated azepanes have been synthesized as mimics of monosaccharides and have shown potent and selective inhibition of glycosidases. nih.govpsu.edu The synthesis of enantiomerically pure azepanols is a key objective, as the chirality of the hydroxylated stereocenters is often critical for biological recognition.

Specific Research Focus on 6-Methoxyazepan-3-ol within the Azepanol Framework

Within the broader class of azepanols, this compound is a specific derivative with a methoxy (B1213986) group at the 6-position and a hydroxyl group at the 3-position. A comprehensive search of the scientific literature does not reveal specific research focused exclusively on this compound. Its chemical properties and potential applications can, however, be contextualized by considering the research on related substituted azepanols.

The synthesis of such a molecule would likely involve multi-step sequences common in heterocyclic chemistry, potentially starting from a commercially available precursor and employing reactions to introduce the hydroxyl and methoxy functionalities with the desired stereochemistry. The presence of both a hydroxyl and a methoxy group offers distinct properties. The hydroxyl group provides a handle for further chemical modification and can participate in hydrogen bonding, while the methoxy group can influence the molecule's lipophilicity and metabolic stability.

Given the interest in substituted azepanes in medicinal chemistry, this compound could be a valuable building block or a target molecule for biological evaluation. Its structural motifs are present in more complex molecules that have been investigated as, for example, kinase inhibitors. While direct research on this compound is not currently available, its chemical structure places it within a class of compounds with significant potential for future research and application in the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B12984257 6-Methoxyazepan-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

6-methoxyazepan-3-ol

InChI

InChI=1S/C7H15NO2/c1-10-7-3-2-6(9)4-8-5-7/h6-9H,2-5H2,1H3

InChI Key

ASMOUEQVORCHQB-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CNC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxyazepan 3 Ol and Its Azepane Relatives

Strategic Approaches to Azepane Ring Formation Applicable to 6-Methoxyazepan-3-ol Synthesis

The construction of the azepane core is a considerable challenge for synthetic chemists. researchgate.net Several strategic approaches have been developed, broadly categorized into intramolecular cyclizations, ring expansions of smaller cyclic precursors, and multistep syntheses from acyclic precursors. These methods provide pathways to variously substituted azepanes that could be adapted for the specific synthesis of this compound.

Intramolecular Ring-Closing Reactions for Azepane Construction

Intramolecular cyclization is a direct method for forming the azepane ring from a linear precursor. This strategy involves creating a carbon-nitrogen bond to close the seven-membered ring. Methods such as reductive amination, ring-closing metathesis (RCM), and various acid-catalyzed cyclizations are employed. mdpi.comresearchgate.net For instance, an appropriately substituted acyclic amino-aldehyde or amino-ketone can undergo intramolecular reductive amination to form the azepane ring. Similarly, a diene precursor containing a nitrogen atom can be cyclized using RCM, a powerful tool for forming medium-sized rings. mdpi.com The success of these reactions often depends on managing the entropic challenge of forming a seven-membered ring.

Ring-Expansion Methodologies for Accessing Azepane Cores

Ring-expansion reactions offer an alternative and powerful route to azepanes, transforming more readily available five- or six-membered rings into the desired seven-membered core. mdpi.com These methods can provide access to complex and highly substituted azepane structures that are challenging to obtain through direct cyclization.

The expansion of pyrrolidine (B122466) and piperidine (B6355638) rings is a common strategy for azepane synthesis. mdpi.com Various rearrangement reactions, such as the Tiffeneau–Demjanov rearrangement, can be employed to insert a carbon atom into the existing ring. wikipedia.org This typically involves the formation of a carbocation adjacent to the ring, which triggers a migratory insertion of one of the ring's carbon-carbon bonds, resulting in an expanded ring system. For example, treatment of a 2-(aminomethyl)cyclohexanol derivative can induce a pinacol-type rearrangement to yield an azepane. Similarly, reactions involving the cleavage of a C-N bond in bicyclic systems containing a shared nitrogen atom can lead to the formation of medium-sized rings like azepanes. researchgate.net

Starting Material TypeReaction TypeResulting Structure
Cyclic KetoneTiffeneau–Demjanov RearrangementOne-carbon expanded ketone
Bicyclic Ammonium SaltThermal Decomposition / Base ActionRing-expanded amine
Piperidine DerivativeDowd–Beckwith ReactionRing-expanded ketone

This table illustrates general ring-expansion concepts applicable to azepane synthesis.

A novel and efficient method for synthesizing polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. researchgate.net This strategy utilizes simple, often commercially available, nitroarenes as starting materials. researchgate.net The process is mediated by blue light at room temperature and centers on the conversion of the nitro group into a highly reactive singlet nitrene intermediate. researchgate.net This nitrene inserts into the aromatic ring, transforming the six-membered benzenoid framework into a seven-membered azepine system. researchgate.net Subsequent hydrogenation of the resulting azepine intermediate yields the saturated azepane ring in what can be a concise, two-step process. researchgate.net This photochemical approach allows for the creation of complex azepanes from simple precursors, opening up a significant area of three-dimensional chemical space. researchgate.net The methodology is particularly powerful as it can be applied to a range of substituted nitroarenes, providing access to azepanes with functionality at various positions, which could be leveraged for the synthesis of molecules like this compound. researchgate.netnih.gov

Mechanism of Photochemical Ring Expansion:

Photoexcitation: A nitroarene is irradiated with blue light in the presence of a phosphite.

Nitrene Formation: The excited nitro group is deoxygenated to form a singlet nitrene.

Ring Expansion: The nitrene intermediate inserts into a C-H bond of the aromatic ring, leading to an expanded 3H-azepine.

Hydrogenation: The azepine intermediate is reduced (e.g., using H₂ and a catalyst like PtO₂) to afford the final saturated azepane. researchgate.net

The tandem Staudinger/aza-Wittig reaction provides another sophisticated route for ring expansion to form azepanes. mdpi.com This sequence begins with the reaction of an organic azide (B81097) with a phosphine (B1218219) (the Staudinger reaction) to generate an iminophosphorane. chem-station.com In an intramolecular context, if the molecule also contains a carbonyl group (like an ester or ketone), the iminophosphorane can react with it in an aza-Wittig reaction to form a cyclic imine. researchgate.net For ring expansion, a precursor can be designed where an azide and a carbonyl group are separated by a chain attached to a smaller ring. The intramolecular Staudinger/aza-Wittig reaction then closes a new, larger ring that incorporates the original smaller ring, effectively expanding it. This methodology has been successfully applied to prepare seven-membered iminosugars and other complex heterocyclic systems. mdpi.comnih.gov

Multistep Synthetic Sequences for Substituted Azepanes

Multistep synthesis from acyclic precursors remains a fundamental and versatile approach for constructing complex molecules like substituted azepanes. pharmafeatures.com These linear sequences involve the step-by-step assembly of a carbon chain with the required functional groups and stereocenters, followed by a final ring-closing step. youtube.com While often longer than ring-expansion strategies, this approach offers a high degree of control and predictability. The design of such a synthesis requires careful strategic planning, often involving the use of protecting groups to mask reactive functionalities while other parts of the molecule are being assembled. youtube.com For a target like this compound, a multistep sequence might involve building a 7-amino-4-methoxyheptan-1-ol backbone, followed by an intramolecular cyclization to form the azepane ring. The development of continuous one-flow multistep syntheses is also becoming an important tool for producing active pharmaceutical ingredients, offering improved efficiency and control over traditional batch processes. nih.govrsc.org

Catalytic Strategies in this compound Synthesis and Analogues

Catalytic approaches have revolutionized the synthesis of complex molecular architectures, and the construction of the azepane core is no exception. These methods provide access to a diverse range of azepane derivatives that would be difficult to obtain through classical synthetic routes. Both metal-catalyzed and organocatalytic strategies have been successfully developed, enabling the formation of the seven-membered ring with impressive selectivity.

Metal-Catalyzed Azepane Ring Formation

Transition metals have proven to be exceptionally versatile in mediating the formation of azepane rings. Various metals, each with unique reactivity, can catalyze diverse cyclization, annulation, and rearrangement reactions to furnish the azepane core, including complex fused and substituted systems.

Zirconium-mediated cyclization presents a powerful method for the synthesis of substituted azepanes. This approach utilizes the reductive cyclization of nitrogen-tethered dienes, enynes, or diynes, promoted by a low-valent zirconium species such as zirconocene(1-butene), generated from Cp₂ZrCl₂ and n-BuLi. The intramolecular co-cyclization of 4- or 5-azanona-1,8-dienes results in the formation of zirconacycles. rsc.org These intermediates can then be quenched with protons to yield 3,4- or 4,5-disubstituted azepanes. rsc.org This methodology provides a convergent route to symmetrically or unsymmetrically substituted azepane rings, depending on the nature of the starting unsaturated substrate. rsc.org The utility of zirconium hydrides, such as Schwartz's reagent, has also been highlighted for the highly chemo- and stereoselective reduction of sulfinyl ketimines, which is a crucial step in the synthesis of chiral amines, foundational components for complex azepane structures. researchgate.net

Starting MaterialZirconium ReagentIntermediateProductRef
4-Azanona-1,8-dieneZirconocene(1-butene)Zirconacycle3,4-Disubstituted Azepane rsc.org
5-Azanona-1,8-dieneZirconocene(1-butene)Zirconacycle4,5-Disubstituted Azepane rsc.org

A sophisticated and efficient strategy for constructing fused azepine derivatives involves a sequential rhodium(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement. researchgate.netnih.gov This methodology typically begins with 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.gov Upon treatment with a rhodium(II) catalyst, such as Rh₂(OAc)₄, an α-imino rhodium(II) carbenoid is generated. researchgate.netacs.org This reactive intermediate undergoes an intramolecular cyclopropanation with the tethered diene to form a transient 1-imino-2-vinylcyclopropane. researchgate.netnih.gov This strained intermediate rapidly undergoes a nih.govnih.gov-sigmatropic rearrangement, specifically a 1-aza-Cope rearrangement, to generate the fused dihydroazepine product in moderate to excellent yields. researchgate.netnih.gov This powerful cascade reaction constructs the seven-membered ring and an adjacent ring in a single, highly efficient step. nih.govacs.org The reaction has been shown to be scalable, proceeding with similar efficiency on a gram scale. nih.gov

CatalystReactantKey IntermediateReaction TypeProductRef
Rh₂(OAc)₄Dienyl-1-sulfonyl-1,2,3-triazoleα-Imino Rh(II) CarbenoidCyclopropanation / 1-Aza-CopeFused Dihydroazepine researchgate.netnih.gov

A novel and mild approach for the synthesis of azepines, which are direct precursors to saturated azepanes via hydrogenation, is the silver-catalyzed dearomative nitrene transfer. nih.govnih.govacs.org This strategy addresses the underrepresentation of seven-membered N-heterocycles in drug discovery libraries by providing modular access from readily available starting materials. nih.gov The reaction involves the transfer of a nitrene, generated from a precursor like a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate, to an arene substrate. nih.govnih.govnih.gov The choice of silver catalyst and accompanying ligand is crucial for achieving high chemoselectivity, directing the reaction towards arene dearomatization over other potential pathways like benzylic C(sp³)–H amination. nih.govnih.govacs.org This method results in the formation of the azepine ring structure, which can then be subjected to diastereoselective hydrogenation to yield sp³-rich azepane derivatives. nih.govnih.gov This two-step sequence allows for the late-stage diversification of complex molecular scaffolds. nih.govnih.gov

Catalyst SystemNitrene PrecursorSubstrateKey ProcessProductRef
Silver(I) Salt / LigandTces-protected carbamimidateAreneDearomative Nitrene TransferAzepine nih.govnih.govnih.gov

Palladium catalysis offers a wide array of powerful methods for constructing annulated (fused-ring) azepanes. These reactions often involve the formation of multiple C-C and C-N bonds in a single operation, providing rapid access to complex molecular frameworks.

One such approach is the [5+2] annulation of vinyl cyclic carbonates with in situ generated N-aryl formaldimines. rsc.org This Pd/Lewis acid co-catalyzed reaction proceeds under mild conditions to create non-fused N-aryl azepane derivatives, with carbon dioxide as the only byproduct. rsc.org Another powerful strategy is the [5+2] rollover annulation of 1-benzylpyrazoles with alkynes, which involves a twofold C–H activation to build a tricyclic 2-benzazepine structure. researchgate.net

Palladium-catalyzed [4+3] annulations have also been developed, for instance, between oxotryptamines and allyl dicarbonates to furnish spiro[azepane-4,3'-oxindoles]. chemistryviews.org Furthermore, complex [b]-annulated azepane scaffolds can be synthesized via a sequence involving a ruthenium-catalyzed olefin cross-metathesis followed by a palladium-catalyzed dihydrogenation. This latter step consists of three consecutive processes: hydrogenation of C=C and C≡N bonds, followed by a stereoselective reductive amination to form the final trans-configured annulated azepane. These methods showcase the power of palladium catalysis to assemble diverse and challenging azepane-containing architectures. researchgate.net

Palladium-Catalyzed MethodReactantsProduct TypeRef
[5+2] AnnulationVinyl cyclic carbonate, N-aryl anilineNon-fused N-aryl azepane rsc.org
[5+2] Rollover Annulation1-Benzylpyrazole, AlkyneTricyclic 2-Benzazepine researchgate.net
[4+3] AnnulationOxotryptamine, Allyl dicarbonateSpiro[azepane-4,3'-oxindole] chemistryviews.org
Hydrogenation/Reductive Aminationω-Cyanoallyl intermediate[b]-Annulated Azepane

Organocatalytic Methods for Azepane Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis, particularly for the enantioselective synthesis of complex molecules. Accessing seven-membered rings like azepanes via organocatalysis has been a significant challenge due to unfavorable entropic factors during the ring-closing step. rsc.org

A breakthrough in this area is the enantioselective organocatalyzed domino synthesis of azepane moieties using a "temporary-bridge" strategy. rsc.org This approach circumvents the difficulties of a direct 7-endo cyclization by forming a bicyclic intermediate that is later converted to the desired azepane. The reaction involves an annulation of α-ketoamides with enals, catalyzed by a chiral secondary amine. rsc.org This domino sequence assembles three new bonds and up to four stereogenic centers with high stereoselectivity. The resulting oxygen-bridged azepanes can then be selectively transformed into optically active azepanones or azepanols. rsc.org

Another elegant organocatalytic strategy involves the asymmetric synthesis of bridged tetrahydrobenzo[b]azepines. nih.govnih.gov This method employs a chiral Brønsted acid to catalyze an asymmetric aza-Piancatelli rearrangement/Michael addition sequence. nih.govnih.gov The reaction proceeds under mild conditions and provides the bridged cyclic products in good yields with excellent enantio- and diastereoselectivities. nih.gov These examples demonstrate the growing potential of organocatalysis to provide highly enantioselective routes to complex and functionally diverse azepane derivatives. rsc.org

Organocatalytic StrategyCatalyst TypeReactantsKey FeaturesProduct TypeRef
Temporary-Bridge StrategyChiral Secondary Amineα-Ketoamide, EnalDomino reaction, creates bicyclic intermediateOxygen-bridged Azepane rsc.org
Aza-Piancatelli RearrangementChiral Brønsted AcidFurylcarbinol, AmineAsymmetric cascade reactionBridged Tetrahydrobenzo[b]azepine nih.govnih.gov

Stereoselective Synthesis of this compound and Chiral Azepane Scaffolds

The creation of specific stereoisomers of substituted azepanes, such as this compound, is a significant challenge in synthetic chemistry due to the high conformational flexibility of the seven-membered ring. Controlling the three-dimensional arrangement of atoms is crucial as the biological activity of such molecules is often dependent on their specific stereochemistry. mdpi.com Advanced synthetic methodologies have been developed to address this challenge, focusing on enantioselective and diastereoselective strategies to access optically pure azepane derivatives.

Enantioselective Approaches to Azepane Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For azepane derivatives, this is often achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.

One notable approach involves the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. lookchem.com This reaction, catalyzed by a cationic CpRu complex with chiral picolinic acid derivatives, can produce a variety of R-alkenyl N-heterocycles, including azepanes, with an enantiomer ratio of up to >99:1. lookchem.com The versatility of N-substituents (e.g., Boc, Cbz, Ts) makes this method valuable for further synthetic modifications. lookchem.com

Another powerful strategy is the osmium-catalyzed tethered aminohydroxylation (TA) reaction. This method has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars from sugar-derived allylic alcohols. acs.orgnih.gov The key step involves the formation of a new C–N bond with complete regio- and stereocontrol, guided by the tethering of the nitrogen source to the substrate. acs.orgnih.gov Subsequent steps, such as intramolecular reductive amination, lead to the formation of the desired azepane ring. acs.orgnih.gov

The synthesis of polyhydroxylated azepanes often starts from carbohydrates like D-mannose or D-glucose. acs.orgnih.gov For example, a pentahydroxylated azepane synthesis was achieved through the nitrogen nucleophilic ring-opening of a cyclic sulfate (B86663) derived from D-glucose, followed by cyclization via reductive amination. acs.orgnih.gov These methods demonstrate how chiral starting materials from the "chiral pool" can be elaborated into complex, optically active azepane structures.

MethodCatalyst/ReagentKey TransformationOutcomeReference
Asymmetric Intramolecular Dehydrative N-allylationCationic CpRu complex with chiral picolinic acid derivativesCyclization of ω-amino allylic alcoholsEnantiomer ratios up to >99:1 lookchem.com
Osmium-Catalyzed Tethered Aminohydroxylation (TA)K₂OsO₂(OH)₄ (catalytic)Aminohydroxylation of allylic alcoholsComplete regio- and stereocontrol of C-N bond formation acs.orgnih.gov
Palladium-Catalyzed Asymmetric Allylic AlkylationPalladium catalystFormation of cyclic α-allyl-β-oxoestersAccess to optically active precursors for azepanes chemistryviews.org

Diastereoselective Control in Azepane Ring Formation

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. In azepane synthesis, this is critical for establishing the correct spatial relationship between substituents on the flexible seven-membered ring.

A successful strategy for achieving high diastereoselectivity is through piperidine ring expansion, which has been used to prepare diastereomerically pure azepane derivatives in excellent yields. rsc.org This method proceeds with exclusive stereoselectivity and regioselectivity. rsc.org Another approach involves the diastereoselective alkylation of chiral seven-membered rings fused to tetrazoles. nih.gov These reactions can create highly substituted, diastereomerically enriched azepanes after the reduction of the tetrazole moiety. nih.gov The level of diastereoselectivity in these alkylations is influenced by the position and size of existing substituents on the ring as well as the nature of the electrophile. nih.gov

Furthermore, hydroboration of substituted tetrahydroazepines has been shown to proceed with diastereoselectivity, yielding regioisomeric azepanols that can be oxidized to the corresponding oxo-azepines. mdpi.com While the regioselectivity can be moderate, the diastereoselectivity of this transformation provides a valuable route to stereochemically defined azepanols. mdpi.com Computational studies have also been employed to understand the factors controlling stereoselectivity, explaining, for instance, how torsional effects are responsible for the diastereoselectivity observed in the alkylations of seven-membered-ring-fused tetrazoles. nih.gov

MethodKey TransformationStereochemical OutcomeReference
Piperidine Ring ExpansionExpansion of a six-membered ring to a seven-membered ringDiastereomerically pure azepane derivatives rsc.org
Alkylation of Chiral Tetrazolo[1,5a]azepinesAlkylation of heterobenzylic anion intermediatesHigh diastereoselectivity, allowing for construction of quaternary centers nih.gov
Hydroboration of TetrahydroazepinesHydroboration-oxidation of an alkene within the azepine ringDiastereoselective formation of azepanols mdpi.com
Reductive Amination of Cyclic α-allyl-β-oxoestersIn situ iminium ion formation and reductionStereoselective formation of annulated azepanes with trans-configuration chemistryviews.orgresearchgate.net

Preparation of Optically Active Azepane Scaffolds

The construction of optically active azepane scaffolds serves as a foundation for developing a wide range of chiral azepane-containing molecules. These scaffolds are important structural motifs in many natural products and active pharmaceutical ingredients. chemistryviews.orgnih.gov

A straightforward, two-step synthesis for optically active [b]-annulated azepane scaffolds has been developed by Jens Christoffers and colleagues. chemistryviews.org The process begins with optically active, cyclic α-allyl-β-oxoesters, which are prepared via palladium-catalyzed asymmetric allylic alkylation. chemistryviews.org These intermediates then undergo a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. chemistryviews.orgresearchgate.net The final step is a palladium-catalyzed hydrogenation that involves three consecutive processes: hydrogenation of the C-C double and C-N triple bonds, followed by a reductive amination. researchgate.net This key reductive amination step proceeds stereoselectively to give the desired annulated azepanes with a relative trans-configuration. chemistryviews.orgresearchgate.net The resulting scaffolds offer two points for further chemical diversification: the amino function and the ester group. chemistryviews.org

Recent explorations into chemical space have also highlighted that a vast number of simple, synthetically accessible azepane scaffolds remain unexplored. acs.orgunibe.ch By enumerating possible amine and diamine structures with up to two five-, six-, or seven-membered rings, researchers identified hundreds of novel bicyclic scaffolds containing an azepane ring that were not previously documented. acs.orgunibe.ch This underscores the potential for discovering new chiral azepane-based structures with unique biological activities. unibe.ch

Potential Enzymatic Synthesis Approaches for Azepanols

Biocatalysis, the use of natural enzymes or whole-cell microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net The chemo-, regio-, and enantioselectivity of microbial and enzymatic processes are particularly valuable for producing optically active nitrogen-containing heterocycles like azepanols. researchgate.net

Biocatalytic Transformations for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and biocatalysts provide environmentally friendly methods for their synthesis under mild conditions. researchgate.net A variety of microbial processes using fungi (e.g., Beauveria bassiana, Aspergillus niger) and bacteria (e.g., Pseudomonas sp., Rhodococcus erythropolis) can efficiently biotransform substrates to produce new derivatives, including hydroxylated versions of saturated nitrogen heterocycles. researchgate.net

Several classes of enzymes are commonly employed for the preparation of N-heterocycles:

Monoamine Oxidases (MAOs)

Transaminases (TAs)

Imine Reductases (IREDs) researchgate.net

Carboxylic Acid Reductases (CARs) mdpi.com

Hydrolases (e.g., Lipases) mdpi.com

These enzymes can catalyze various transformations, including asymmetric reduction of carbonyl compounds, kinetic resolution of racemates, and stereoselective hydroxylation of unactivated C-H bonds, all of which are relevant to the synthesis of chiral azepanols. nih.gov For instance, CARs have been shown to catalyze N-amidation for N-heterocycle substrates like piperidine and piperazine, showcasing their potential for modifying the azepane core. mdpi.com While the direct enzymatic synthesis of this compound is not explicitly documented, the existing toolbox of biocatalytic reactions for hydroxylating and functionalizing similar heterocyclic compounds suggests that such a transformation is feasible. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 6 Methoxyazepan 3 Ol Systems

Mechanistic Studies of Azepane Ring Construction Reactions

The synthesis of the azepane scaffold, the central structural motif of 6-Methoxyazepan-3-ol, can be achieved through various strategic approaches. Understanding the underlying mechanisms of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes. Key methods include ring-closing reactions, nitrene insertions, ring-expansion rearrangements, and reductive aminations.

Elucidation of Ring-Closing Reaction Pathways

Ring-closing reactions are a direct and fundamental approach to constructing the azepane ring. These methods typically involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a reactive functional group at the appropriate positions.

One prominent method is Ring-Closing Metathesis (RCM) , which has been successfully applied to form the seven-membered azepine ring of benzoazepinoisoquinolinones. researchgate.net This reaction utilizes a ruthenium or molybdenum catalyst to facilitate the formation of a new double bond, closing the ring. The general mechanism involves the formation of a metal-carbene complex with a terminal alkene on the substrate, followed by intramolecular coordination of the second terminal alkene and subsequent metathesis to release a small olefin (e.g., ethylene) and form the cyclic product.

Another significant pathway is the tandem amination/cyclization of functionalized allenynes catalyzed by Copper(I). nih.gov This process allows for the selective preparation of substituted azepines. The proposed mechanism suggests an initial amination of the allenyne, followed by an intramolecular cyclization to form the seven-membered ring. The slow kinetics of forming medium-sized rings like azepane can be a challenge, making the development of robust catalytic methods for direct construction an area of active research. nih.gov

Ring-Closing StrategyKey FeaturesTypical PrecursorCatalyst/Reagent
Ring-Closing Metathesis (RCM)Forms a cyclic alkene; versatile for various ring sizes.Acyclic diene with a nitrogen linker.Grubbs' or Schrock catalyst (Ru or Mo-based).
Tandem Amination/CyclizationCopper-catalyzed formation of functionalized azepines.Functionalized allenynes and amines.Copper(I) salts.
Staudinger aza-Wittig ReactionsTandem reaction sequence for cyclization.Linear precursors with azide (B81097) and phosphine (B1218219) moieties.Intramolecular reaction conditions. mdpi.com

Investigation of Nitrene Insertion Mechanisms

Nitrene insertion reactions offer a powerful method for C-N bond formation and can be employed to construct azepane rings, often through the expansion of an aromatic system. wikipedia.org The process generally involves the generation of a highly reactive nitrene intermediate, which then inserts into a C-H or C-C bond.

A common strategy involves the decomposition of aryl azides, which can be triggered thermally or photochemically. worktribe.com The decomposition generates an aryl nitrene. In many cases, this is followed by a ring expansion of the aromatic system to form a 3H-azepine. worktribe.com For example, the photolysis of certain aryl azides in diethylamine (B46881) is a known route to produce 3H-azepines. worktribe.com More recently, a photochemical strategy using blue light has been developed to convert simple nitroarenes into complex azepanes at room temperature. nih.gov This method transforms the six-membered benzene (B151609) ring into a seven-membered azepane system, proceeding through the conversion of the nitro group into a singlet nitrene. nih.gov

The mechanism of transition metal-catalyzed nitrene insertion has been studied in detail. For rhodium-catalyzed reactions, the reactive species is a rhodium-bound nitrene. The C-H insertion is believed to occur via a concerted, asynchronous transition state, which allows for the retention of stereochemistry at the insertion site. wikipedia.org This is analogous to the mechanism of rhodium-catalyzed carbene insertions. wikipedia.org

Nitrene PrecursorGeneration MethodMechanistic PathwayKey Outcome
Aryl AzidesPhotolysis or thermolysisRing expansion of the aromatic ring.Formation of azepine derivatives. worktribe.com
NitroarenesPhotochemical (blue light)Dearomative ring expansion via a singlet nitrene.Synthesis of complex azepanes from simple arenes. nih.gov
Sulfamate EstersRhodium catalysisConcerted, asynchronous C-H insertion via a metal-nitrene.Stereospecific intramolecular amination. wikipedia.org

Analysis of Ring-Expansion Rearrangements

Ring-expansion reactions provide an alternative and often stereoselective route to azepanes from more readily available five- or six-membered heterocyclic precursors. researchgate.netresearchgate.net These rearrangements are driven by factors such as strain release or the formation of a more stable product.

A notable example is the researchgate.netresearchgate.net-sigmatropic rearrangement of vinylaziridines, which yields azepine skeletons. mdpi.com This transformation, also known as an aza-Claisen rearrangement, is a strain-release reaction that can produce generally unavailable azepine structures in a stereoselective manner. mdpi.com Another approach involves a photochemical Fries-like rearrangement of N-vinylpyrrolidinones under UV light (254 nm) to provide azepin-4-ones. organic-chemistry.org This formal [5+2] cycloaddition proceeds via a singlet pathway involving a Norrish-type I cleavage followed by recombination. organic-chemistry.org

The ring expansion of piperidine (B6355638) derivatives has also been demonstrated to produce diastereomerically pure azepanes with excellent stereoselectivity and regioselectivity. rsc.org Similarly, 5-arylpyrrolidine-2-carboxylates can be transformed into 1H-benzo[b]azepine-2-carboxylates through an Ullmann-type annulation/rearrangement cascade promoted by Copper(I). nih.gov This reaction involves the expansion of the five-membered pyrrolidine (B122466) ring into the seven-membered benzazepine system. nih.gov

Starting Ring SystemReaction TypeKey Reagents/ConditionsResulting Structure
Vinylaziridines researchgate.netresearchgate.net-Sigmatropic RearrangementThermal or metal-catalyzed.Substituted Azepines. mdpi.com
N-VinylpyrrolidinonesPhotochemical RearrangementUV light (254 nm), THF solvent.Azepin-4-ones. organic-chemistry.org
PiperidinesNot specifiedNot specifiedDiastereomerically pure Azepanes. rsc.org
5-ArylpyrrolidinesUllmann-Type Annulation/RearrangementCu(I) promotion, microwave activation.1H-Benzo[b]azepines. nih.gov

Reductive Amination Mechanisms in Azepane Synthesis

Reductive amination is a widely used and robust method for forming amines, and it can be adapted for the intramolecular synthesis of cyclic amines like azepanes. mdpi.comwikipedia.org The reaction converts a carbonyl group (an aldehyde or ketone) and an amine into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in two main stages under weakly acidic conditions. wikipedia.orgyoutube.com

Imine Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (or an iminium cation if the nitrogen is protonated). youtube.comyoutube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This reduction can be achieved using various reducing agents. masterorganicchemistry.com

For intramolecular reductive amination to form an azepane, a linear substrate containing both an amine and a carbonyl group separated by an appropriate carbon chain is required. The reaction forms the seven-membered ring in a single step. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Another variation, known as the hydrogen-borrowing mechanism, involves the initial dehydrogenation of an alcohol to an aldehyde or ketone, which then undergoes amination and subsequent hydrogenation using the "borrowed" hydrogen. mdpi.com

Reactivity of the Azepane Ring System in this compound

The chemical reactivity of this compound is intrinsically linked to the conformational behavior of its seven-membered azepane ring. The flexibility of this ring and the spatial arrangement of its substituents dictate its stability and how it interacts with other molecules.

Conformational Dynamics and Stability of the Seven-Membered Ring

The seven-membered azepane ring is a flexible structure that can adopt several conformations. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heteroatomic analogues like azepane exist as a dynamic equilibrium of several low-energy conformers, primarily twist-chair and chair forms. nih.gov

Computational studies and NMR spectroscopy have shown that for the parent azepane, the twist-chair conformation is generally the most stable. nih.gov The chair conformation is often associated with a transition state. nih.gov The presence of substituents, such as the methoxy (B1213986) and hydroxyl groups in this compound, significantly influences the conformational equilibrium. These substituents can introduce steric and electronic effects that favor one conformation over others. For instance, a single fluorine atom has been shown to bias the azepane ring to one major conformation. rsc.org It is expected that the hydroxyl group at the 3-position and the methoxy group at the 6-position in this compound would similarly restrict the ring's flexibility, leading to a preferred spatial arrangement of these functional groups. This conformational bias is critical as it can pre-organize the molecule for binding to biological targets. lifechemicals.comnih.gov

ConformationRelative EnergyKey Structural Feature
Twist-ChairLowest (most stable)Characterized by two planes and an axis of C₂ symmetry.
ChairHigher (often a transition state)Possesses a plane of Cₛ symmetry.
BoatHigherGenerally less stable than chair or twist-chair forms.

The stability of the ring is also influenced by ring strain. Compared to the six-membered piperidine ring, the azepane ring has slightly higher strain energy. This can influence its reactivity in ring-opening or rearrangement reactions. The presence of the nitrogen heteroatom and substituents further modifies the electronic distribution and stability of the ring system. nih.gov

Functional Group Transformations at the Hydroxyl Moiety (C3-position)

The secondary hydroxyl group at the C3 position of this compound is a prime site for various functional group interconversions, including esterification, etherification, and oxidation. These transformations are fundamental for introducing molecular diversity and for the synthesis of more complex azepane derivatives.

Esterification: The hydroxyl group can be readily converted into an ester moiety through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, provides a direct route to the corresponding esters. rsc.org Alternatively, for more sensitive substrates or to achieve higher yields, acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is commonly employed.

A particularly useful method for esterification, especially when inversion of stereochemistry at the C3 center is desired, is the Mitsunobu reaction. nih.govchemistrysteps.com This reaction utilizes triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. chemistrysteps.com

Etherification: The formation of ethers from the C3-hydroxyl group can be achieved through various methods. The Williamson ether synthesis, while a classic method, requires the conversion of the alcohol to its corresponding alkoxide using a strong base, which might be complicated by the presence of the acidic N-H proton in the azepane ring if it is not protected. A milder and often more effective approach for forming ethers with inversion of stereochemistry is again the Mitsunobu reaction, using a different nucleophile such as a phenol (B47542) or another alcohol. nih.gov

Oxidation: The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, 6-methoxyazepan-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, more selective methods such as the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) or the Dess-Martin periodinane oxidation.

Transformation Reagents and Conditions Product Key Features
Esterification R'COOH, H+ catalyst3-Acyloxy-6-methoxyazepaneReversible, equilibrium-driven.
R'COCl or (R'CO)2O, Base3-Acyloxy-6-methoxyazepaneGenerally high yielding.
R'COOH, PPh3, DEAD/DIAD3-Acyloxy-6-methoxyazepaneInversion of stereochemistry (SN2).
Etherification R'OH, PPh3, DEAD/DIAD3-Alkoxy-6-methoxyazepaneInversion of stereochemistry (SN2).
Oxidation PCC, PDC, Swern, Dess-Martin6-Methoxyazepan-3-oneFormation of a ketone at C3.

Functional Group Transformations at the Methoxy Moiety (C6-position)

The methoxy group at the C6 position is an ether linkage, which is generally stable to many reaction conditions. However, it can be cleaved under strongly acidic or specific Lewis acidic conditions to reveal a hydroxyl group at the C6 position, yielding azepane-3,6-diol (B12987152) derivatives.

The most common method for the cleavage of methyl ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netnih.govrsc.orgresearchgate.netlookchem.com The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group (methanol). nih.gov A halide ion then acts as a nucleophile, attacking the methyl carbon in an SN2 fashion or the C6 carbon. In the case of a secondary ether like this compound, the reaction likely proceeds via an SN2 mechanism at the less hindered methyl group, leading to the formation of methyl halide and the corresponding 6-hydroxyazepan-3-ol. lookchem.com

Another powerful reagent for the demethylation of aryl methyl ethers, which can also be applied to alkyl methyl ethers, is boron tribromide (BBr3). researchgate.net This Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the C-O bond. The reaction is often performed at low temperatures and is known for its high efficiency. rsc.org The choice of reagent and reaction conditions can influence the selectivity of the cleavage, especially in molecules with multiple ether functionalities. rsc.org

Reagent Conditions Product Mechanism
HBr or HIReflux6-Hydroxyazepan-3-olAcid-catalyzed SN2 on the methyl group.
BBr3CH2Cl2, low temperature6-Hydroxyazepan-3-olLewis acid-assisted cleavage.

Reactivity at the Nitrogen Atom within the Azepane Ring

The secondary amine in the azepane ring is a nucleophilic and basic center, making it susceptible to a variety of reactions, including N-alkylation, N-acylation, and N-arylation. These transformations are crucial for modifying the properties of the azepane scaffold and for introducing substituents that can influence biological activity or serve as handles for further chemical modifications.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds via an SN2 mechanism. To drive the reaction to completion and to neutralize the acid formed, a base is often added.

N-Acylation: Acylation of the nitrogen atom to form the corresponding amide is readily achieved by reacting the azepane with acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU). Amide formation is generally a high-yielding and robust reaction.

Reductive Amination: The secondary amine can also participate in reductive amination reactions. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, will lead to the formation of a tertiary amine. researchgate.net Intramolecular reductive amination is a key strategy for the synthesis of bicyclic azepane derivatives. nih.gov

Reaction Reagents Product
N-Alkylation R'-X (Alkyl halide), Base1-Alkyl-6-methoxyazepan-3-ol
N-Acylation R'-COCl or (R'-CO)2O1-Acyl-6-methoxyazepan-3-ol
N-Arylation Ar-X, Pd catalyst, Base1-Aryl-6-methoxyazepan-3-ol
Reductive Amination R'CHO, NaBH(OAc)31-Alkyl-6-methoxyazepan-3-ol

Rearrangement Reactions of Substituted Azepanes

Azepane derivatives can undergo various rearrangement reactions, often driven by the formation of more stable intermediates or ring systems. One of the notable rearrangements in nitrogen-containing systems is the aza-Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org For a substituted azepane precursor containing a 1,5-diene moiety involving the nitrogen atom, this rearrangement can lead to the formation of a new ring system. wikipedia.orgnih.gov The reaction proceeds through a chair-like transition state and is often stereospecific. youtube.com

Ring expansion and contraction reactions are also important transformations for modifying the azepane skeleton. chemistrysteps.comwikipedia.org For example, appropriately substituted smaller rings, such as piperidines, can undergo ring expansion to form azepanes. rsc.org Conversely, under certain conditions, azepane rings can contract to form smaller, more stable rings.

Pericyclic and Cycloaddition Reactions Involving Azepane Derivatives

While the saturated azepane ring itself does not directly participate in pericyclic reactions, its unsaturated counterparts, such as dihydroazepines or azepines, are excellent substrates for cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic systems containing the azepane core.

Diels-Alder Reaction: Dihydroazepines can act as dienes in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. youtube.comresearchgate.net The reaction with a suitable dienophile, typically an electron-deficient alkene or alkyne, leads to the formation of a bicyclic system containing a six-membered ring fused to the azepane ring. nih.govrsc.org These reactions can be highly stereoselective and regioselective. rsc.org The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, further expands the synthetic utility of this methodology for accessing diverse heterocyclic scaffolds. sigmaaldrich.com

1,3-Dipolar Cycloaddition: Azepine derivatives can also participate in 1,3-dipolar cycloadditions. For example, azomethine ylides, which are 1,3-dipoles, can be generated from azepine precursors and react with various dipolarophiles to form five-membered heterocyclic rings fused to the azepane skeleton. researchgate.netnih.govacs.org These reactions are highly efficient for the construction of complex nitrogen-containing polycycles. rsc.org The photochemical intramolecular 1,3-dipolar cycloaddition of substituted 1-ethoxycarbonyliminopyridinium ylides is a known method to produce 1H-1,2-diazepines. lookchem.com

Reaction Type Reactants Product
Diels-Alder [4+2] Dihydroazepine (diene) + Alkene/Alkyne (dienophile)Fused bicyclic azepane derivative
1,3-Dipolar Cycloaddition Azomethine ylide (from azepine) + Alkene/AlkyneFused pyrrolidino-azepane derivative

Theoretical and Computational Chemistry Applied to 6 Methoxyazepan 3 Ol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational landscape of flexible seven-membered rings like the azepane core of 6-methoxyazepan-3-ol.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and stability of molecules like this compound. While specific DFT studies on this compound are not extensively documented in the literature, we can infer its properties based on studies of the parent azepane ring and related substituted cycloheptanes. nih.govacs.org

DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometries, total energies, and dipole moments. nih.gov For the parent azepane, the calculated C-N bond length is approximately 1.459 Å, and the C-C bond lengths are around 1.527 Å. nih.govacs.org The presence of methoxy (B1213986) and hydroxyl substituents on the this compound ring is expected to induce slight changes in these bond lengths and angles due to steric and electronic effects. The electronegativity of the oxygen and nitrogen atoms leads to a notable dipole moment, which for the parent azepane is less than that of oxepane (B1206615) and thiepane. nih.govacs.org

Table 1: Representative DFT-Calculated Properties of Azepane Analogs

PropertyAzepaneOxepaneThiepane
Total Energy (Hartree) -288.5-269.8-635.4
Dipole Moment (Debye) 1.151.251.95
C-X-C Bond Angle (degrees) 116.2114.5103.1
Ring Strain Energy (kcal/mol) 5.696.104.80

Note: Data is based on computational studies of parent heterocyclic compounds and serves as an illustrative example. nih.govsmolecule.com

Ab Initio Calculations for Conformational Analysis

The conformational flexibility of the seven-membered azepane ring is a key characteristic. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface and identify stable conformers. nih.gov For the parent azepane, the twist-chair conformation is generally found to be the most stable, with the chair conformation often representing a transition state. nih.govacs.org

For this compound, the presence of substituents complicates the conformational landscape. The hydroxyl group at the C-3 position and the methoxy group at the C-6 position can exist in either axial or equatorial positions. This leads to a number of possible low-energy conformations. Ab initio calculations would be necessary to determine the precise energy differences between these conformers and the energy barriers for their interconversion. The relative energies of these conformers are influenced by a combination of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding.

Prediction of Stereoisomeric Properties and Relative Stabilities

This compound possesses two chiral centers at the C-3 and C-6 positions, leading to the possibility of four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). Computational methods can be used to predict the relative stabilities of these diastereomers and enantiomers.

By performing geometry optimizations and frequency calculations for each stereoisomer, their relative Gibbs free energies can be determined. The stability of each isomer will depend on the spatial arrangement of the methoxy and hydroxyl groups. For instance, isomers that allow for favorable intramolecular hydrogen bonding without introducing significant steric strain are likely to be more stable. The preferred conformations of the azepane ring may also differ between diastereomers to accommodate the substituents in the most energetically favorable manner.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of the azepane ring and its subsequent functionalization.

Transition State Characterization for Azepane Formation Pathways

The synthesis of substituted azepanes can proceed through various reaction pathways, such as intramolecular cyclization or ring expansion. researchgate.net DFT calculations can be used to model these reaction pathways and identify the key transition states. For example, in an intramolecular reductive amination to form the azepane ring, computations can elucidate the structure of the transition state for the cyclization step. acs.org

By calculating the activation energies associated with different potential pathways, the most likely reaction mechanism can be determined. For instance, studies on the formation of fused tetrazolo azepanes have revealed a pseudo-concerted mechanism where the C-N bond forms early in the reaction. nih.gov Similar computational approaches could be applied to the specific synthetic route used to prepare this compound to understand the stereochemical outcome and reaction efficiency.

Reaction Energetics and Kinetics of Functionalization Reactions

Once the this compound scaffold is formed, the hydroxyl and methoxy groups, as well as the secondary amine, are sites for further functionalization. Computational studies can predict the reactivity of these functional groups and model the energetics and kinetics of subsequent reactions.

For example, the nucleophilicity of the nitrogen atom and the hydroxyl group can be assessed using molecular electrostatic potential maps and frontier molecular orbital analysis. researchgate.net When modeling a specific functionalization reaction, such as N-alkylation or O-acylation, DFT can be used to calculate the reaction profile, including the energies of reactants, intermediates, transition states, and products. This information provides insights into the reaction rate and the thermodynamic feasibility of the transformation. Such studies are crucial for optimizing reaction conditions and predicting the outcome of synthetic modifications to this compound.

Molecular Modeling and Simulation of Azepane Systems

Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. These techniques provide insights that are often inaccessible through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property, such as synthetic efficiency. For a series of related azepane compounds, a QSAR model could be developed to predict their synthetic yield or the efficiency of a particular reaction based on calculated molecular descriptors. These descriptors can include electronic properties (like partial charges), steric parameters (like molecular volume), and hydrophobic characteristics (like the logarithm of the partition coefficient, logP). By establishing a mathematical relationship between these descriptors and the observed outcome, a predictive model can be built. Such a model would be invaluable in designing more efficient synthetic routes to new azepane derivatives or in optimizing the properties of the azepane scaffold for a specific application. However, the development of a QSAR model requires a dataset of multiple compounds with measured activities or properties, and no such dataset currently exists for this compound and its close analogs in the public domain.

Computational Chemical Space Exploration for Azepane Scaffolds

The azepane core is a versatile scaffold that can be decorated with a wide variety of chemical groups to create a vast number of different molecules. Computational methods are essential for exploring this "chemical space" to identify new compounds with desired properties.

Generation and Analysis of Virtual Azepane Libraries

Computational tools can be used to generate vast "virtual libraries" of molecules based on the azepane scaffold. researchgate.netnih.gov Starting with the core structure of this compound, for example, a virtual library could be created by systematically adding different substituents at various positions on the ring. These libraries can contain millions of virtual compounds, each with a unique structure. Once generated, these libraries can be analyzed to assess their diversity and to filter for molecules with drug-like properties, such as appropriate molecular weight, polarity, and number of hydrogen bond donors and acceptors. researchgate.netnih.gov This in silico approach allows for the rapid exploration of a wide range of chemical possibilities without the need for time-consuming and expensive laboratory synthesis. While the concept of generating and analyzing virtual libraries is well-established for various scaffolds, a specific virtual library based on this compound has not been reported.

Ligand-Controlled Chemoselectivity Predictions via Computational Means

In many chemical reactions, a molecule with multiple reactive sites can undergo different reactions to form different products. Controlling the chemoselectivity—the ability to favor one reaction pathway over others—is a major challenge in organic synthesis. Computational methods can be used to predict how a ligand, often part of a metal catalyst, can influence the outcome of a reaction. By modeling the reaction mechanism with different ligands, it is possible to understand the subtle electronic and steric interactions that determine which product is formed. For the synthesis of substituted azepanes, where multiple positions on the ring could be reactive, computational predictions of ligand-controlled chemoselectivity could guide the choice of catalyst to achieve the desired product with high yield and purity. While there is research on ligand-controlled synthesis of azepine derivatives, computational predictions specifically for reactions involving this compound are not available.

Synthetic Diversification and Utility of 6 Methoxyazepan 3 Ol As a Chemical Scaffold

Synthesis of Novel Substituted 6-Methoxyazepan-3-ol Analogues

Annulated and Fused Azepane Systems Derived from this compound

There is no available literature describing the use of this compound as a starting material for the construction of annulated or fused azepane systems.

This compound as a Synthetic Intermediate for Complex Molecules

A review of the scientific literature did not yield any examples of this compound being utilized as a precursor in the stereoselective total synthesis of natural products or other complex molecules.

No documented instances of this compound serving as a building block for the synthesis of advanced heterocyclic architectures were found.

Q & A

Q. How can researchers design longitudinal studies to assess the compound’s stability and bioactivity under dynamic conditions?

  • Design : Implement a three-wave panel study (baseline, 6-month, 12-month intervals) with controlled variables (pH, enzymatic exposure). Use mixed-effects models to analyze degradation kinetics and bioactivity decay. Share raw data via repositories (Zenodo) to enable reproducibility audits .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What ethical and data-sharing frameworks apply to studies involving this compound?

  • Guidelines : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Disclose synthesis protocols, safety data sheets (SDS), and conflict of interest statements. For human cell studies, obtain IRB approval and anonymize data using cryptographic hashing .

Contradiction Management & Reproducibility

Q. How should conflicting results about the compound’s solubility and partitioning behavior be addressed?

  • Resolution : Replicate experiments using standardized solvents (USP-grade) and shake-flask/HPLC methods for logP determination. Publish detailed metadata (e.g., temperature calibration, equilibration time) to isolate variability sources. Use consensus platforms like PubChem to crowdsource validation .

Q. What steps ensure reproducibility in multi-lab studies of this compound’s pharmacological properties?

  • Best Practices : Distribute pre-qualified reference standards (e.g., NIST-traceable) to collaborators. Standardize assay protocols (e.g., cell lines, incubation times) via SOPs. Perform inter-lab statistical harmonization (ANOVA, Bland-Altman plots) to align results .

Methodological Resources

  • Spectra Libraries : NIST Chemistry WebBook (electron ionization mass spectra) .
  • Synthetic Databases : Reaxys for reaction pathways; CAS Common Chemistry for physicochemical data .
  • Ethical Guidelines : Maxwell’s framework for qualitative/quantitative research design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.